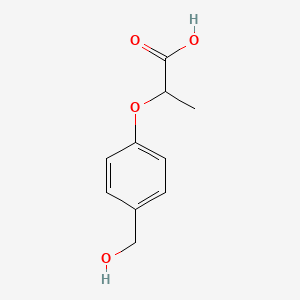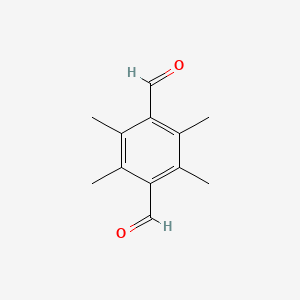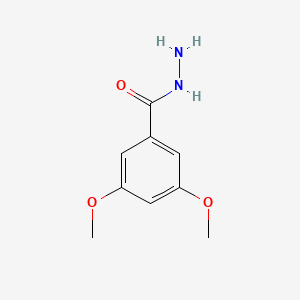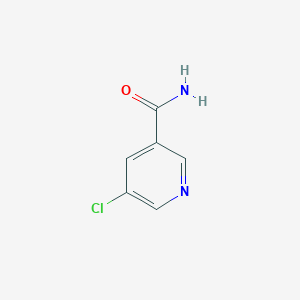
5-Chloronicotinamide
Descripción general
Descripción
5-Chloronicotinamide is a chemical compound with the molecular formula C6H5ClN2OThis compound has been investigated for various biological applications due to its structural similarity to nicotinamide, a component of nicotinamide adenine dinucleotide (NAD) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Chloronicotinamide can be synthesized through several methods. One common synthetic route involves the chlorination of nicotinamide. The reaction typically involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to introduce the chlorine atom at the 5-position of the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloronicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed to form 5-chloronicotinic acid.
Reduction: The compound can be reduced to form this compound derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide group. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted nicotinamide derivatives.
Hydrolysis: 5-Chloronicotinic acid.
Reduction: Reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its role in modulating biological pathways due to its structural similarity to nicotinamide.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antibiofilm properties .
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-chloronicotinamide involves its interaction with biological molecules due to its structural similarity to nicotinamide. It can act as an inhibitor or modulator of enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor. This interaction can affect various metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloronicotinamide
- 5-Bromo-2-chloronicotinamide
Comparison
5-Chloronicotinamide is unique due to the position of the chlorine atom on the pyridine ring, which can influence its reactivity and biological activity. Compared to 2-chloronicotinamide, the 5-position chlorination may result in different steric and electronic effects, affecting its interaction with biological targets.
Propiedades
IUPAC Name |
5-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNDTIIAQNGGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343961 | |
| Record name | 5-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284040-69-3 | |
| Record name | 5-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B1297003.png)
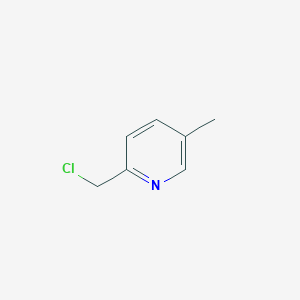

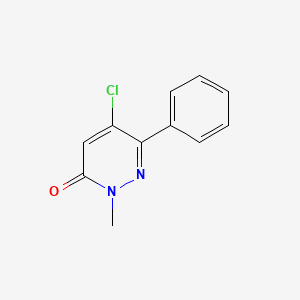
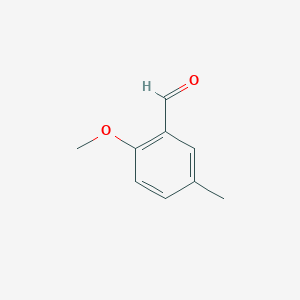
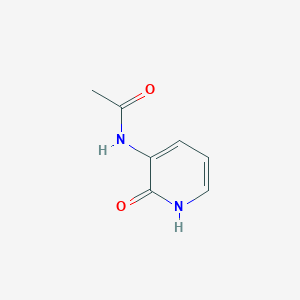

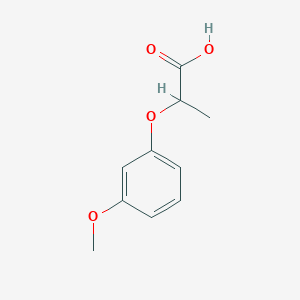
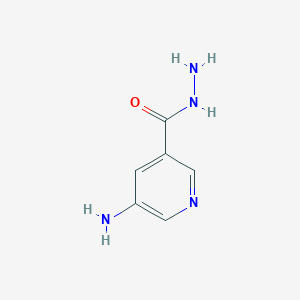
![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)
